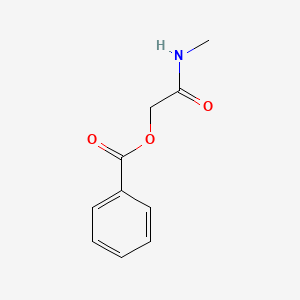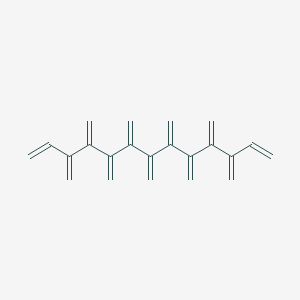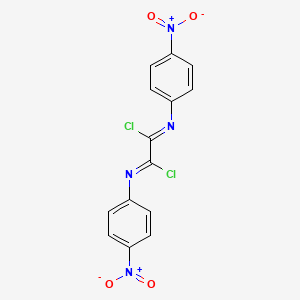
N-Nitroso-N-acetylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-acetylglycine is a compound belonging to the class of N-nitroso compounds, which are characterized by the presence of a nitroso group (-N=O) attached to an organic moiety These compounds are known for their potential mutagenic and carcinogenic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Nitroso-N-acetylglycine can be synthesized through the nitrosation of N-acetylglycine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and maintaining optimal reaction conditions to achieve high yields and purity. Advanced analytical techniques are employed to monitor the reaction and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-acetylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
N-Nitroso-N-acetylglycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: Research into the compound’s effects on biological systems helps in understanding the risks associated with nitrosamine exposure in pharmaceuticals.
Industry: this compound is used in the development of analytical methods for detecting nitrosamines in various products.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-acetylglycine involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form highly reactive species that can bind to DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutations and cancer.
Comparaison Avec Des Composés Similaires
N-Nitroso-N-acetylglycine can be compared with other N-nitroso compounds such as:
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar structural features.
N-Nitrosomorpholine (NMOR): A nitrosamine commonly found in various industrial products.
The uniqueness of this compound lies in its specific structural features and the potential applications in research and industry. While it shares some properties with other nitrosamines, its distinct structure allows for unique interactions and applications.
Propriétés
Numéro CAS |
97795-13-6 |
|---|---|
Formule moléculaire |
C4H6N2O4 |
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
2-[acetyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C4H6N2O4/c1-3(7)6(5-10)2-4(8)9/h2H2,1H3,(H,8,9) |
Clé InChI |
SXUYTDZSHTZKFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)


![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)

![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
